1-(3-Iodopropyl)-3-phenoxybenzene

Catalog No.
S1546829
CAS No.
157126-72-2
M.F
C15H15IO
M. Wt
338.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Iodopropyl)-3-phenoxybenzene

CAS Number

157126-72-2

Product Name

1-(3-Iodopropyl)-3-phenoxybenzene

IUPAC Name

1-(3-iodopropyl)-3-phenoxybenzene

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

InChI

InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2

InChI Key

BEPDABJXYZNSAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI

Synonyms

1-(3-iodopropyl)-3-phenoxybenzene

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI

Potential Applications in Material Science

-(3-Iodopropyl)-3-phenoxybenzene, also known as 3-(3-iodopropoxy)diphenyl ether, possesses properties that make it potentially valuable in material science research. Its structure features a combination of an aromatic group (phenoxybenzene) and an alkyl halide group (3-iodopropyl). This combination can contribute to unique characteristics like:

  • Self-assembly: The aromatic group can participate in pi-pi stacking interactions, while the alkyl halide group can facilitate intermolecular interactions through halogen bonding. These interactions can lead to the formation of well-defined supramolecular structures with specific functionalities [].
  • Organic electronics: The aromatic group can potentially contribute to conductivity and charge transport properties, while the 3-iodopropyl group can serve as a site for further functionalization with other molecules relevant to organic electronics applications [].

1-(3-Iodopropyl)-3-phenoxybenzene is an organic compound with the molecular formula C₁₅H₁₅IO. It features a phenoxy group and an iodopropyl substituent, which contribute to its unique chemical properties. This compound is recognized for its role as a key intermediate in the synthesis of phosphonosulfonates, particularly in the development of pharmaceutical agents . Its structure includes a phenyl ring bonded to a propyl chain that contains an iodine atom, making it a halogenated compound that can participate in various

1-(3-Iodopropyl)-3-phenoxybenzene can undergo several significant chemical transformations:

  • Iodination: The presence of iodine allows for further iodination reactions, which can be facilitated by reagents like potassium iodide and iodine .
  • Reduction: The compound can be reduced using sodium borohydride, transforming it into alcohol derivatives .
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 1-(3-iodopropyl)-3-phenoxybenzene exhibits notable biological activity, particularly in the context of pharmaceutical development. It serves as an intermediate in synthesizing compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents . Specific biological assays have demonstrated its efficacy against certain cell lines, although detailed mechanisms of action remain to be fully elucidated.

The primary application of 1-(3-iodopropyl)-3-phenoxybenzene lies within the pharmaceutical industry. It is utilized as an intermediate in synthesizing various biologically active compounds, particularly those aimed at treating diseases like cancer and inflammation. Additionally, its unique structure allows it to serve as a building block for further chemical modifications, enhancing its utility in medicinal chemistry .

Several compounds share structural similarities with 1-(3-iodopropyl)-3-phenoxybenzene, including:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-3-phenylpropaneIodine on a propyl chainSimpler structure without phenoxy group
4-Bromo-2-methylphenolBromine substituent on a methylated phenolDifferent halogen; potential for different reactivity
2-IodoanilineIodine on an aniline derivativeContains amino group; different reactivity profile
4-IodoanilineIodine on para position of anilineSimilar functionality but different positioning

These compounds differ primarily in their halogen substituents or additional functional groups, impacting their reactivity and biological activity profiles. The presence of both iodine and a phenoxy group in 1-(3-iodopropyl)-3-phenoxybenzene sets it apart due to its potential applications in medicinal chemistry, particularly as an intermediate for more complex synthetic pathways .

Molecular and Structural Characteristics

1-(3-Iodopropyl)-3-phenoxybenzene consists of a phenoxybenzene core linked to a 3-iodopropyl chain. The iodine atom at the terminal position of the propyl group confers reactivity for nucleophilic substitutions and cross-coupling reactions. Key identifiers include:

PropertyValueSource
CAS Number157126-72-2
Molecular Formula$$ \text{C}{15}\text{H}{15}\text{IO} $$
Molecular Weight338.19 g/mol
SMILESICCCC1=CC=CC(OC2=CC=CC=C2)=C1
InChIKeyBEPDABJXYZNSAZ-UHFFFAOYSA-N

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

XLogP3

5.5

Dates

Last modified: 08-15-2023

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